adamantane-1-carbonitrile
CAS No.: 23074-42-2
Cat. No.: VC21160956
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23074-42-2 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | adamantane-1-carbonitrile |
| Standard InChI | InChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 |
| Standard InChI Key | FQFZASRJFRAEIH-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)C#N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C#N |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Adamantane-1-carbonitrile exists as a crystalline solid with a high melting point ranging from 193°C to 196°C, indicating strong intermolecular forces in its crystal structure . The compound has a molecular weight of 161.248 g/mol and conforms to the molecular formula C11H15N . Commercial preparations of this compound typically achieve 97% purity, making it suitable for research applications and further chemical transformations .
The nitrile functional group imparts distinctive spectroscopic properties to the compound, most notably a characteristic infrared absorption band in the region of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration. This spectroscopic signature provides a convenient method for identifying and characterizing the compound and monitoring its participation in chemical reactions.
Molecular Structure
The three-dimensional structure of adamantane-1-carbonitrile combines the tetrahedral geometry of the adamantane cage with the linear geometry of the nitrile group. The adamantane framework, systematically named tricyclo[3.3.1.1³,⁷]decane, consists of a rigid arrangement of ten carbon atoms in a unique cage-like configuration that resembles a fragment of the diamond lattice. The nitrile group extends from one of the tertiary carbon positions of this cage, creating a molecule with both hydrophobic character (from the adamantane scaffold) and a polar functional group capable of engaging in various interactions .
Chemical Identifiers and Nomenclature
A comprehensive set of chemical identifiers has been established for adamantane-1-carbonitrile, facilitating its unambiguous identification in chemical databases and literature. These identifiers are presented in Table 1 below :
Table 1: Chemical Identifiers for Adamantane-1-carbonitrile
| Identifier Type | Value |
|---|---|
| CAS Number | 23074-42-2 |
| Molecular Formula | C11H15N |
| Molecular Weight (g/mol) | 161.248 |
| MDL Number | MFCD00074731 |
| InChI Key | FQFZASRJFRAEIH-UHFFFAOYSA-N |
| PubChem CID | 90878 |
| IUPAC Name | adamantane-1-carbonitrile |
| SMILES | C1C2CC3CC1CC(C2)(C3)C#N |
The compound is recognized by numerous synonyms including 1-adamantanecarbonitrile, 1-cyanoadamantane, 1-adamantyl cyanide, tricyclo[3.3.1.1³,⁷]decane-1-carbonitrile, adamantanecarbonitrile, 3r,5s,7s-adamantane-1-carbonitrile, and 1-adamantylnitrile . This variety of nomenclature reflects the compound's presence across different research contexts and chemical databases.
Synthesis and Preparation Methods
Synthesis Approaches
Reactivity and Chemical Behavior
Coordination Chemistry
The most well-documented aspect of adamantane-1-carbonitrile's chemical behavior is its ability to form coordination complexes with transition metals, particularly tungsten. The nitrile group functions as a Lewis base, donating its electron pair to form a coordinate bond with metal centers. The complex with thf- W(CO)₅ has been thoroughly characterized, including by X-ray crystallography, providing detailed structural information .
The crystal data for the adamantane-1-carbonitrile tungsten complex (C₁₆H₁₅NO₅W) reveals an orthorhombic crystal system with space group Pmcn and the following unit cell parameters :
Table 2: Crystallographic Data for Adamantane-1-carbonitrile Tungsten Complex
| Parameter | Value |
|---|---|
| Space Group | Pmcn |
| a | 10.5869(19) Å |
| b | 14.0622(22) Å |
| c | 23.342(4) Å |
| V | 3475.0(11) ų |
| Z | 8 |
| R | 0.042 |
This detailed crystallographic characterization provides valuable insights into the three-dimensional structure of the complex and the nature of the metal-nitrile interaction, contributing to the broader understanding of coordination chemistry involving organic nitriles.
Applications and Research Findings
Coordination Chemistry Studies
Adamantane-1-carbonitrile has served as a valuable model compound in coordination chemistry research, providing insights into the nature of metal-nitrile interactions. The studies involving its complexation with tungsten pentacarbonyl have contributed to the understanding of bonding modes, electronic effects, and structural parameters in metal-nitrile complexes . The well-defined structure of the adamantane scaffold makes it particularly useful for such studies, as it minimizes conformational ambiguities that might complicate the interpretation of spectroscopic and crystallographic data.
Separation Science Applications
The selective complexation of adamantane-1-carbonitrile with tungsten pentacarbonyl demonstrates a practical application in separation science. This approach provides a method for separating the nitrile from mixtures with other compounds, particularly adamantyl-1,3,4-oxathiazol-2-one, through what essentially amounts to chemical affinity chromatography . This separation strategy could potentially be extended to other nitrile-containing compounds or adapted for other functional group separations using appropriate metal complexes.
Related Adamantane Derivatives
Carboxylic Acid Derivatives
Adamantane-1-carboxylic acid (C11H16O2) represents a closely related compound with a carboxylic acid group in place of the nitrile functionality. This compound has a molecular weight of 180.25 g/mol and a melting point of 173°C . The structural similarity between adamantane-1-carbonitrile and adamantane-1-carboxylic acid suggests potential synthetic relationships, as nitriles can be hydrolyzed to form carboxylic acids under appropriate conditions.
Table 3: Comparison of Adamantane-1-carbonitrile and Adamantane-1-carboxylic acid
| Property | Adamantane-1-carbonitrile | Adamantane-1-carboxylic acid |
|---|---|---|
| Molecular Formula | C11H15N | C11H16O2 |
| Molecular Weight (g/mol) | 161.248 | 180.25 |
| Melting Point (°C) | 193-196 | 173 |
| Functional Group | Nitrile (-C≡N) | Carboxylic acid (-COOH) |
| CAS Number | 23074-42-2 | 828-51-3 |
Fluorinated Adamantane Compounds
Another class of related compounds includes fluorinated adamantane derivatives, such as 3-fluoro-1-aminoadamantane. This compound has been synthesized through a three-step reaction sequence described as both convenient and rapid, with isolation as the hydrochloride salt . Various derivatives of this amine have also been prepared, including sulfonamides, amides, and carbamates, demonstrating the versatility of adamantane scaffolds in supporting diverse functional group transformations .
Heterocyclic Adamantane Derivatives
Adamantyl-1,3,4-oxathiazol-2-one represents a heterocyclic adamantane derivative that is frequently prepared alongside adamantane-1-carbonitrile . This compound contains a five-membered oxathiazolone ring attached to the adamantane scaffold. Semi-empirical calculations at the PM3 level have suggested that this heterocycle is a poor ligand for metal complexation, possibly due to the influence of the exo- and endo-cyclic oxygen atoms . This property distinction from adamantane-1-carbonitrile underlies the selective complexation approach used for separating these compounds.
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